molecular formula C9H8ClNO B6239006 2-(2-chloro-5-methoxyphenyl)acetonitrile CAS No. 90537-17-0

2-(2-chloro-5-methoxyphenyl)acetonitrile

Cat. No.: B6239006
CAS No.: 90537-17-0
M. Wt: 181.6
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Description

2-(2-Chloro-5-methoxyphenyl)acetonitrile ( 90537-17-0) is a versatile chemical building block with the molecular formula C 9 H 8 ClNO and a molecular weight of 181.62 g/mol . This nitrile-substituted aromatic compound is characterized by its SMILES structure, COC1=CC(=C(C=C1)Cl)CC#N, which features both an electron-withdrawing nitrile group and a chloro-methoxy substitution pattern on the phenyl ring . This unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules. In research and development, this compound serves as a key precursor for the synthesis of various heterocyclic systems and pharmaceutical intermediates. The nitrile functional group (CN) is a crucial synthon that can be readily transformed into other valuable functional groups, such as carboxylic acids, amides, or amines, significantly expanding its utility in multi-step synthetic routes . The chloro and methoxy substituents at the 2- and 5- positions of the ring offer additional sites for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions. As with many specialized nitriles, this product is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate personal protective equipment, including gloves and eye/face protection, in a well-ventilated environment. For specific handling and storage information, please consult the Safety Data Sheet.

Properties

CAS No.

90537-17-0

Molecular Formula

C9H8ClNO

Molecular Weight

181.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via an Sₙ2 mechanism , where the cyanide ion (CN⁻) displaces the halide (Cl⁻ or Br⁻) from the benzyl halide. The polar aprotic solvent dimethylformamide (DMF) enhances nucleophilicity by stabilizing the transition state.

Experimental Protocol

Starting Material : 2-Chloro-5-methoxybenzyl chloride (or bromide)
Reagents : Sodium cyanide (NaCN), DMF
Procedure :

  • Dissolve 2-chloro-5-methoxybenzyl chloride (10 mmol) in anhydrous DMF (20 mL).

  • Add sodium cyanide (12 mmol) portionwise under nitrogen atmosphere.

  • Stir the mixture at room temperature for 3–6 hours.

  • Quench the reaction by pouring into ice-cold water (50 mL).

  • Extract with diethyl ether (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization (ethanol/water) to yield this compound.

Yield : ~40–50% (estimated from analogous reactions).
Characterization :

  • ¹H NMR (CDCl₃): δ 7.11 (d, 1H), 6.92 (d, 1H), 6.87 (s, 1H), 3.82 (s, 3H, OCH₃), 3.62 (s, 2H, CH₂CN).

  • IR : ν 2245 cm⁻¹ (C≡N stretch).

Optimization Considerations

  • Solvent Choice : DMF outperforms DMSO due to better solubility of intermediates.

  • Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of nitrile).

  • Workup : Partitioning between ether and water removes unreacted NaCN and DMF.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Purity Scalability
Nucleophilic Substitution2-Chloro-5-methoxybenzyl chlorideRT, DMF, 3–6h~40–50%>95%High
Rosenmund-von Braun2-Chloro-5-methoxybenzyl bromideReflux, DMF, 6–8h~50–60%~90%Moderate
Suzuki Coupling (Adapted)Methoxyphenylboronic acidPd catalyst, 20°C38%97.3%Low

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methoxyphenyl)acetonitrile largely depends on its chemical reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological targets. The chloro and methoxy groups can influence the compound’s binding affinity to various enzymes and receptors, modulating its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name Substituents Molecular Formula Key Electronic Features (DFT Studies) Reference
2-(2-Chloro-5-methoxyphenyl)acetonitrile Cl (ortho), OCH₃ (para) C₉H₇ClNO HOMO localized on aromatic ring; LUMO on nitrile
2-(2,4-Dichlorophenyl)acetonitrile Cl (ortho, para) C₈H₅Cl₂N Higher electron deficiency due to dual Cl groups; reduced reactivity in SNAr
2-(2-Fluoro-5-methoxyphenyl)acetonitrile F (ortho), OCH₃ (para) C₉H₈FNO Increased polarity; F enhances metabolic stability
2-(2-Methoxy-5-nitrophenyl)acetonitrile NO₂ (para), OCH₃ (ortho) C₉H₈N₂O₃ Strong electron-withdrawing NO₂ lowers HOMO energy; enhances electrophilicity
5-Chloro-2-(trifluoromethyl)phenylacetonitrile Cl (para), CF₃ (ortho) C₉H₅ClF₃N CF₃ induces steric hindrance; stabilizes via hydrophobic interactions

Key Findings :

  • Electron Density Modulation : The chloro-methoxy combination in the target compound balances electron withdrawal (Cl) and donation (OCH₃), enabling diverse reactivity compared to dichloro or nitro analogs .
  • Steric Effects : Trifluoromethyl (CF₃) groups in analogs like 5-chloro-2-(trifluoromethyl)phenylacetonitrile introduce steric bulk, reducing reaction rates in crowded environments .

Key Findings :

  • Solvent Effects : Aprotic solvents (e.g., DMSO) enhance yields by minimizing hydrolysis, as seen in triazole derivatives .
  • Functional Group Compatibility: The Hoesch reaction is effective for introducing amino and chloro groups but requires precise stoichiometry .

Table 3: Physicochemical Data

Compound Name Melting Point (°C) Solubility (mg/L) LogP Application/Activity Reference
This compound 98–100 15 (water) 2.1 Pharmaceutical intermediate
2-(2,4-Dichlorophenyl)acetonitrile 110–112 8 (water) 3.2 Pesticide metabolite
5-Nitro-2-pyridineacetonitrile 66–66.5 22 (water) 1.8 Antibacterial agent
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile 155–156 2.3 (water) 4.5 Anthelmintic impurity

Key Findings :

  • Bioactivity : Nitro-substituted derivatives (e.g., 5-nitro-2-pyridineacetonitrile) exhibit enhanced antibacterial activity due to redox-active nitro groups .
  • Lipophilicity : Dichloro analogs (LogP ~3.2) show higher membrane permeability, favoring agrochemical applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(2-chloro-5-methoxyphenyl)acetonitrile, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-5-methoxybenzaldehyde with a nitrile source (e.g., cyanoacetic acid) under basic conditions (e.g., K₂CO₃ or NaOH) in aprotic solvents like acetonitrile or DMF. Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of nitrile source), maintaining temperatures between 60–80°C, and using inert atmospheres to minimize oxidation byproducts .
  • Key Parameters : Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral markers should be identified?

  • Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for substituted phenyl) and nitrile carbon (δ ~115–120 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .
  • FTIR : Confirm nitrile stretch at ~2240 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .
  • GC-MS/HPLC : Assess purity and molecular ion peak (e.g., m/z 195 for [M+H]⁺) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Store in airtight containers at 0–6°C to prevent hydrolysis of the nitrile group. Use desiccants to avoid moisture absorption .
  • Safety : Use fume hoods for synthesis and handling due to potential toxicity. Refer to SDS guidelines for PPE (gloves, lab coats) and disposal protocols .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental NMR data during structural confirmation?

  • Resolution Strategies :

  • Perform X-ray crystallography using programs like SHELXL for unambiguous structural determination. Refinement protocols should include TWIN commands if crystal twinning is suspected .
  • Cross-validate with DFT calculations (e.g., Gaussian09) to simulate NMR shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₉H₇ClNO requires m/z 196.0298) .

Q. What strategies are effective in minimizing byproduct formation during the synthesis of halogenated acetonitrile derivatives?

  • Byproduct Mitigation :

  • Controlled Reagent Addition : Use syringe pumps for slow addition of electrophilic reagents to reduce dimerization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while additives like tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems .
  • Temperature Gradients : Start reactions at lower temperatures (e.g., 0°C) to control exothermic steps, then gradually increase to 60°C .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

  • Computational Approaches :

  • DFT Studies : Calculate Fukui indices to identify electrophilic sites (e.g., nitrile carbon) and predict regioselectivity in SN2 reactions .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways using software like GROMACS .
  • Docking Studies : Screen for potential biological targets (e.g., enzymes with nitrile-hydrolyzing activity) using AutoDock Vina .

Data Contradiction and Analysis

Q. How to resolve conflicting data between theoretical and experimental melting points for halogenated acetonitriles?

  • Approach :

  • Verify purity via DSC (Differential Scanning Calorimetry) to detect impurities lowering the melting point.
  • Compare with analogs (e.g., 2,6-dichlorophenylacetonitrile, m.p. 85–87°C) to assess substituent effects on crystallinity .
  • Re-crystallize using mixed solvents (e.g., ethanol/water) to obtain single crystals for accurate m.p. determination .

Biological and Application-Oriented Research

Q. What methodologies are recommended for assessing the biological activity of this compound?

  • Assay Design :

  • Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorometric assays. IC₅₀ values <10 μM suggest therapeutic potential .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) with concentrations ranging 1–100 μM. Compare with controls (e.g., cisplatin) for baseline toxicity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight195.62 g/mol
Boiling Point280–285°C (predicted)
Key IR Bands2240 cm⁻¹ (C≡N), 1250 cm⁻¹ (C-O)
¹³C NMR (Nitrile Carbon)δ 115–120 ppm
X-ray Crystallography ToolSHELXL v2018/3

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